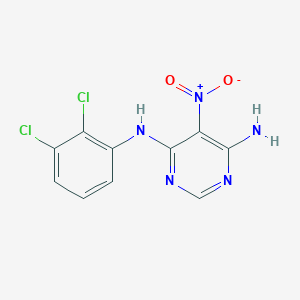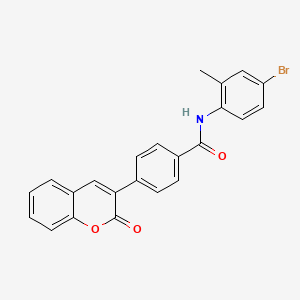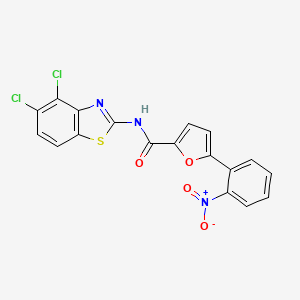
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-5-(2-nitrophenyl)-2-furamide
Descripción general
Descripción
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-5-(2-nitrophenyl)-2-furamide, commonly known as DBF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBF is a synthetic compound that belongs to the class of benzothiazole derivatives and has a molecular weight of 397.27 g/mol.
Mecanismo De Acción
The mechanism of action of DBF is not fully understood. However, studies have suggested that DBF exerts its biological effects by inhibiting the activity of various enzymes and proteins. For example, DBF has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication. DBF has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
DBF has been shown to have various biochemical and physiological effects. In vitro studies have shown that DBF inhibits the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. DBF has also been shown to have antifungal and antibacterial effects by disrupting the cell membrane and inhibiting the synthesis of essential macromolecules. In animal studies, DBF has been shown to have anti-inflammatory and antioxidant effects by reducing the production of inflammatory mediators and increasing the activity of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBF has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and its purity can be easily determined using various analytical techniques. DBF is also stable under normal laboratory conditions and can be stored for long periods. However, DBF has some limitations for lab experiments. It is toxic and requires careful handling and disposal. DBF also has limited solubility in water, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the research on DBF. Firstly, more studies are needed to understand the mechanism of action of DBF and its effects on various biological systems. Secondly, more studies are needed to evaluate the potential use of DBF in medicine, agriculture, and environmental science. Thirdly, more studies are needed to optimize the synthesis of DBF and develop new derivatives with improved properties. Finally, more studies are needed to evaluate the safety and toxicity of DBF in various biological systems.
Aplicaciones Científicas De Investigación
DBF has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, DBF has been shown to possess anticancer, antifungal, and antibacterial properties. DBF has also been studied for its potential use as an anti-inflammatory and antioxidant agent. In agriculture, DBF has been shown to have insecticidal and antifungal properties, making it a potential candidate for crop protection. In environmental science, DBF has been studied for its ability to remove heavy metals from wastewater.
Propiedades
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-5-(2-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2N3O4S/c19-10-5-8-14-16(15(10)20)21-18(28-14)22-17(24)13-7-6-12(27-13)9-3-1-2-4-11(9)23(25)26/h1-8H,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMPLVUENMMSOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=NC4=C(S3)C=CC(=C4Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-5-(2-nitrophenyl)furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-5-nitrobenzamide](/img/structure/B4137392.png)
![N-(5-{[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B4137400.png)
![2-(1-adamantyl)-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acetamide](/img/structure/B4137403.png)
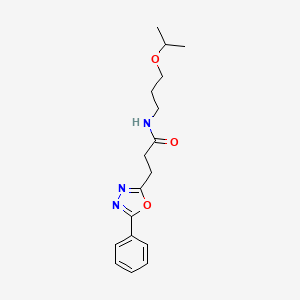
![methyl 5-({[5-(4-propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate](/img/structure/B4137423.png)
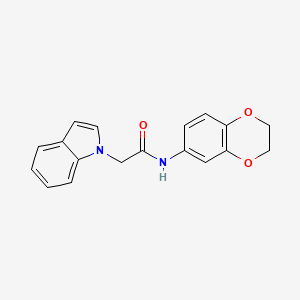
![3-[({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(methyl)amino]-1,2-propanediol](/img/structure/B4137436.png)
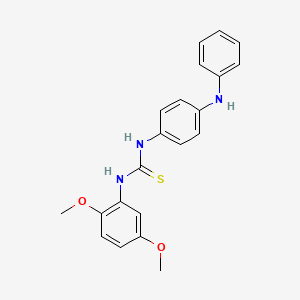
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxo-4-imidazolidinyl]-N-phenylacetamide](/img/structure/B4137451.png)
![2-(1-adamantyl)-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]acetamide](/img/structure/B4137464.png)
![N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4137468.png)
![dimethyl 5-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)isophthalate](/img/structure/B4137470.png)
